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Compound of Interest

Compound Name: 5-Methyl-2-nitroanisole

Cat. No.: B1347119 Get Quote

Introduction: 5-Methyl-2-nitroanisole, also known as 2-methoxy-4-methyl-1-nitrobenzene, is

an organic compound with the chemical formula C₈H₉NO₃.[1][2] It presents as a solid with a

melting point of 58-60 °C.[2][3] This document provides a comprehensive overview of its

spectroscopic characteristics, intended for researchers, scientists, and professionals in drug

development. The data presented herein is crucial for the structural elucidation, identification,

and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from various spectroscopic

techniques for 5-Methyl-2-nitroanisole.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-
Methyl-2-nitroanisole
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.7 d 1H Ar-H (H-3)

~7.2 dd 1H Ar-H (H-5)

~7.0 d 1H Ar-H (H-6)

~3.9 s 3H -OCH₃

~2.4 s 3H Ar-CH₃

Note: Predicted values are based on standard chemical shift tables and data for analogous

compounds.[4][5]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-
Methyl-2-nitroanisole
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm) Assignment

~152 C-O (C-2)

~140 C-NO₂ (C-1)

~138 C-CH₃ (C-4)

~128 Ar-CH (C-5)

~125 Ar-CH (C-6)

~118 Ar-CH (C-3)

~56 -OCH₃

~21 Ar-CH₃

Note: Predicted values are based on standard chemical shift tables and data for analogous

compounds.[6][7][8]
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Table 3: Predicted Infrared (IR) Absorption Data for 5-
Methyl-2-nitroanisole

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium
Aliphatic C-H Stretch (-CH₃, -

OCH₃)

~1600, ~1475 Medium-Strong Aromatic C=C Bending

~1525, ~1345 Strong
Asymmetric & Symmetric N-O

Stretch (NO₂)

~1250 Strong
Aryl-O-C Asymmetric Stretch

(Ether)

~1020 Medium
Aryl-O-C Symmetric Stretch

(Ether)

Note: Predicted values are based on characteristic IR absorption frequencies for organic

functional groups.[9]

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation Data for 5-Methyl-2-nitroanisole
Ionization Mode: Electron Ionization (EI)
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m/z Interpretation

167 [M]⁺ (Molecular Ion)

152 [M - CH₃]⁺

137 [M - NO]⁺

121 [M - NO₂]⁺

108 [M - C₂H₃O₂]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Note: Predicted fragmentation patterns are based on the principles of mass spectrometry and

common fragmentation pathways for aromatic nitro compounds and ethers.[10][11][12]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of 5-Methyl-2-nitroanisole for ¹H NMR or

20-50 mg for ¹³C NMR. The sample is dissolved in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃) within a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm). Ensure

the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard

frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to

achieve an adequate signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to

single lines for each unique carbon atom. A longer acquisition time and a greater number

of scans are typically required due to the low natural abundance of the ¹³C isotope.
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Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is phased and baseline-corrected. The chemical shifts are

calibrated relative to the TMS signal. For ¹H NMR, the signals are integrated to determine the

relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 5-Methyl-2-nitroanisole, the KBr pellet method

is commonly used. A small amount of the sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle. The mixture is then compressed under high pressure in a die to form a transparent or

translucent pellet.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is then placed in the sample holder of an FTIR

spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is plotted. The characteristic absorption bands are identified and assigned to

their corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction and Ionization: A dilute solution of 5-Methyl-2-nitroanisole in a volatile

organic solvent (e.g., methanol or dichloromethane) is introduced into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the

ion source, the sample is vaporized and then ionized, commonly using electron ionization

(EI) at 70 eV.

Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer).

Detection and Data Processing: The detector records the abundance of each ion at a

specific m/z value. The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The molecular ion peak and the major fragment peaks are identified

to aid in structural confirmation.
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Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 5-Methyl-2-nitroanisole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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